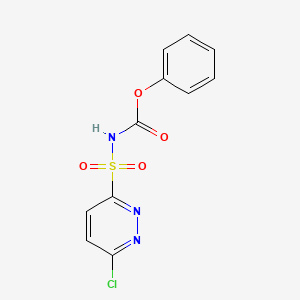
Phenyl (6-chloropyridazine-3-sulfonyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenyl (6-chloropyridazin-3-yl)sulfonylcarbamate is a chemical compound with the molecular formula C11H8ClN3O4S and a molecular weight of 313.72 g/mol . This compound is part of the sulfonylcarbamate family, which is known for its diverse applications in various fields such as chemistry, biology, and medicine.
Vorbereitungsmethoden
The synthesis of Phenyl (6-chloropyridazin-3-yl)sulfonylcarbamate typically involves the reaction of 6-chloropyridazine with phenyl isocyanate in the presence of a suitable base. The reaction conditions often include solvents like dichloromethane or acetonitrile and temperatures ranging from room temperature to reflux conditions . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
Phenyl (6-chloropyridazin-3-yl)sulfonylcarbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common reagents and conditions used in these reactions include organic solvents like ethanol, methanol, and acetonitrile, as well as catalysts like palladium on carbon or platinum oxide. Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Phenyl (6-chloropyridazin-3-yl)sulfonylcarbamate has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential as a fluorescent sensor for detecting metal ions like zinc.
Industry: It is used in the development of new materials with specific electronic properties.
Wirkmechanismus
The mechanism of action of Phenyl (6-chloropyridazin-3-yl)sulfonylcarbamate involves its interaction with specific molecular targets. For instance, in its role as an antimicrobial agent, it inhibits the enzyme dihydropteroate synthase, which is crucial for the biosynthesis of folate in bacteria . This inhibition disrupts the production of nucleic acids, leading to the death of the bacterial cells.
Vergleich Mit ähnlichen Verbindungen
Phenyl (6-chloropyridazin-3-yl)sulfonylcarbamate can be compared with other similar compounds such as:
Sulfachloropyridazine: Another sulfonamide antimicrobial used for urinary tract infections and in veterinary medicine.
Pyridazine-based ligands: These compounds are used in the synthesis of transition metal complexes with various biological activities.
Quinoxaline derivatives: These compounds have applications in medicinal chemistry due to their antibacterial, antifungal, and anticancer properties.
Phenyl (6-chloropyridazin-3-yl)sulfonylcarbamate stands out due to its unique combination of a sulfonylcarbamate group and a chloropyridazine ring, which imparts specific chemical and biological properties.
Eigenschaften
CAS-Nummer |
89391-74-2 |
|---|---|
Molekularformel |
C11H8ClN3O4S |
Molekulargewicht |
313.72 g/mol |
IUPAC-Name |
phenyl N-(6-chloropyridazin-3-yl)sulfonylcarbamate |
InChI |
InChI=1S/C11H8ClN3O4S/c12-9-6-7-10(14-13-9)20(17,18)15-11(16)19-8-4-2-1-3-5-8/h1-7H,(H,15,16) |
InChI-Schlüssel |
AXLVJKRDQCPNIZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)OC(=O)NS(=O)(=O)C2=NN=C(C=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-(2-Phenylquinolin-4-yl)-4H-[1,2,4]triazol-3-thiol](/img/structure/B12927606.png)
![rel-(1R,2R,3S,4S)-3-Phenylbicyclo[2.2.1]heptan-2-amine](/img/structure/B12927613.png)
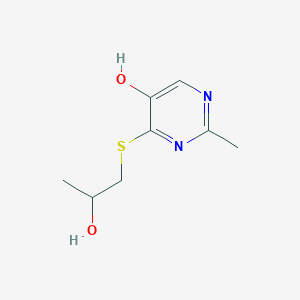
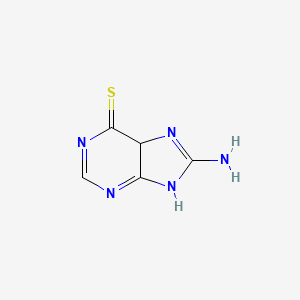

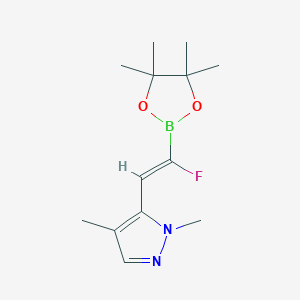
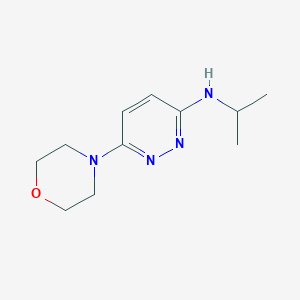
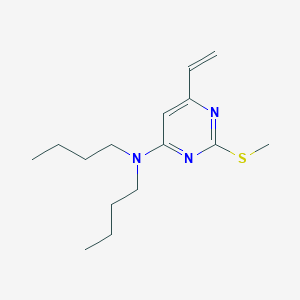
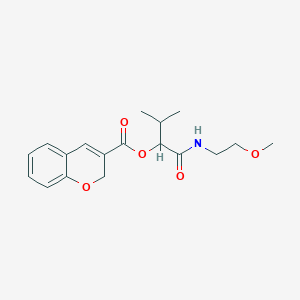
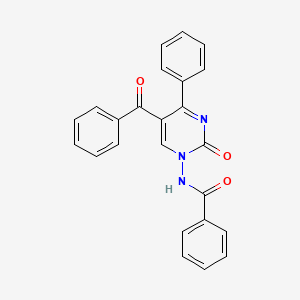
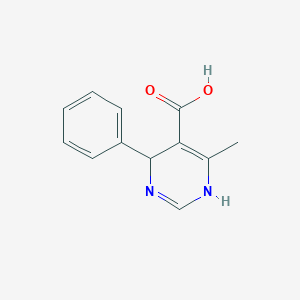
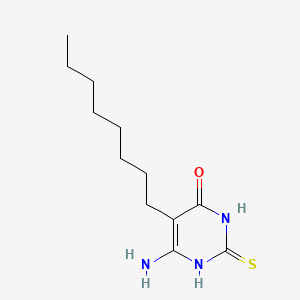
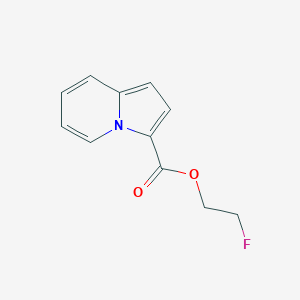
![N-[6-(Dimethylamino)-2-(6-oxocyclohexa-2,4-dien-1-ylidene)-1,2-dihydropyrimidin-5-yl]acetamide](/img/structure/B12927698.png)
